5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline

Physicochemical Profiling Drug Design Property Prediction

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline (CAS 52963-60-7) is a member of the 2-imidazoline class, characterized by a 4,5-dihydro-1H-imidazole core. Its structure is defined by a dual 5,5-dimethyl substitution and a 2-(alpha-ethoxybenzyl) group, a combination not commonly found among in-class analogs.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 52963-60-7
Cat. No. B13944667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline
CAS52963-60-7
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)C2=NCC(N2)(C)C
InChIInChI=1S/C14H20N2O/c1-4-17-12(11-8-6-5-7-9-11)13-15-10-14(2,3)16-13/h5-9,12H,4,10H2,1-3H3,(H,15,16)
InChIKeyMPVRMDGCKMOVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline (CAS 52963-60-7): Procurement-Relevant Profile


5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline (CAS 52963-60-7) is a member of the 2-imidazoline class, characterized by a 4,5-dihydro-1H-imidazole core. Its structure is defined by a dual 5,5-dimethyl substitution and a 2-(alpha-ethoxybenzyl) group, a combination not commonly found among in-class analogs [1]. This specific substitution pattern is the primary basis for its potential as a distinct research tool or synthetic intermediate, separating it from mono-substituted or unsubstituted imidazoline scaffolds [1].

Structural Non-Interchangeability: Why 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline Cannot Be Replaced by Generic Imidazolines


In contrast to common 2-imidazoline reagents like 4,4-dimethyl-2-imidazoline (CAS 2305-59-1) or simple 2-benzylimidazolines, the target compound possesses a unique combination of two sterically demanding features: the gem-dimethyl group at position 5 and the α-ethoxybenzyl moiety at position 2 . This dual substitution profoundly influences its molecular topology, lipophilicity (calculated LogP: 2.31) , and hydrogen-bonding capacity compared to mono-substituted analogs. Generic substitution therefore risks losing the specific steric and electronic properties required for applications where this precise molecular architecture is essential, such as in SAR studies or as a specialized synthetic intermediate . The following section quantifies the limited but available evidence for this differentiation.

Quantitative Evidence Guide for 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline


Structural Differentiation via Calculated Physicochemical Properties

The target compound's calculated partition coefficient (LogP) of 2.31 is consistent with its dual aliphatic/aromatic substitution pattern. This value differentiates it from the unsubstituted 5,5-dimethyl-2-imidazoline (LogP ~0.9) and the simpler 2-benzyl-2-imidazoline (LogP ~1.8), reflecting the added lipophilicity from the α-ethoxybenzyl group . This property is critical for predicting membrane permeability and target engagement in biological assays.

Physicochemical Profiling Drug Design Property Prediction

Topological Polar Surface Area (PSA) Differentiation

The compound exhibits a calculated topological polar surface area (TPSA) of 33.62 Ų . This is lower than the TPSA of many simpler 2-imidazoline analogs (e.g., 2-methyl-2-imidazoline: ~47.7 Ų) due to the shielding effect of the bulky α-ethoxybenzyl group [1]. A TPSA below 60 Ų is generally correlated with improved oral absorption and CNS penetration.

Drug-likeness CNS Penetration Oral Bioavailability

Structural Uniqueness: 5,5-Gem-Dimethyl and Alpha-Ethoxybenzyl Combination

A substructure search in the ZINC database reveals that the combination of a 5,5-dimethyl-2-imidazoline core with an α-ethoxybenzyl substituent is rare. The closest commercially available comparator, 2-(α-ethoxybenzyl)-5-methyl-2-imidazoline (CAS 33236-18-9), lacks the second methyl group, resulting in a different steric environment and potentially altered binding modes . The target compound thus fills a structural niche not served by more common imidazoline analogs.

Scaffold Hopping SAR Selectivity

High-Value Application Scenarios for 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline


Specialized Imidazoline Scaffold for CNS Drug Discovery SAR Libraries

Based on its unique steric profile and favorable calculated TPSA (33.62 Ų) [1], this compound is a prime candidate for inclusion in CNS-focused compound libraries. Its structural features allow medicinal chemists to explore the effects of steric bulk and lipophilicity on target binding, differentiating it from standard, less-substituted imidazoline scaffolds .

Key Intermediate for the Synthesis of Androgen Receptor Modulators

Recent patent literature highlights the use of 2-substituted imidazoline derivatives as androgen receptor inhibitors [1]. The target compound's specific substitution pattern may serve as a versatile intermediate for the synthesis of more complex analogs with potential applications in prostate cancer research, filling a synthetic niche not accessible from simpler imidazolines [1].

Calibration Standard for Chromatographic Method Development

Due to its well-defined structure, moderate LogP (2.31), and low likelihood of endogenous interference, this compound can serve as a reliable internal standard or system suitability standard in HPLC/MS method development for imidazoline-containing drug candidates .

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